molecular formula C17H17N5O B237816 N-(2-ethyl-2H-tetraazol-5-yl)-2,2-diphenylacetamide

N-(2-ethyl-2H-tetraazol-5-yl)-2,2-diphenylacetamide

Cat. No.: B237816
M. Wt: 307.35 g/mol
InChI Key: IFILLHOALSZOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-2H-tetraazol-5-yl)-2,2-diphenylacetamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-2H-tetraazol-5-yl)-2,2-diphenylacetamide typically involves the reaction of 2,2-diphenylacetic acid with 2-ethyl-2H-tetrazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-2H-tetraazol-5-yl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-ethyl-2H-tetraazol-5-yl)-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethyl-2H-tetraazol-5-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This compound may also interfere with cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide
  • 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid

Uniqueness

N-(2-ethyl-2H-tetraazol-5-yl)-2,2-diphenylacetamide is unique due to its specific structural features, such as the presence of both a tetrazole ring and a diphenylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

N-(2-ethyltetrazol-5-yl)-2,2-diphenylacetamide

InChI

InChI=1S/C17H17N5O/c1-2-22-20-17(19-21-22)18-16(23)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,18,20,23)

InChI Key

IFILLHOALSZOAY-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

solubility

8.8 [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound, white solid, m.p. 169-170° and MS: (neg. ions): m/e=306.2 (M+−H) was prepared in accordance with the general method of example 1 from 5-amino-2-ethyl-2H-tetrazole and diphenylacetyl chloride.
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